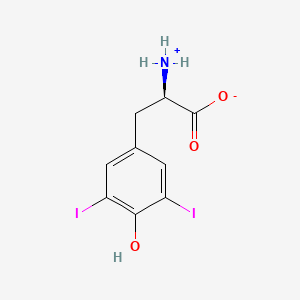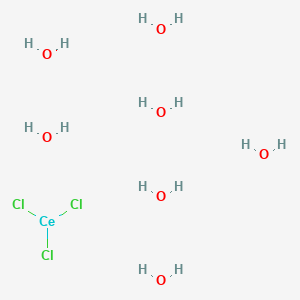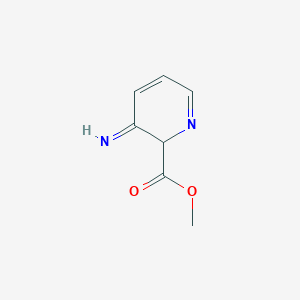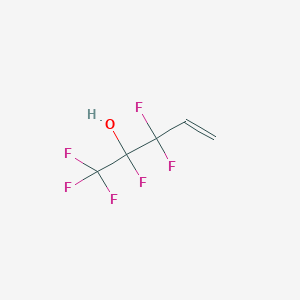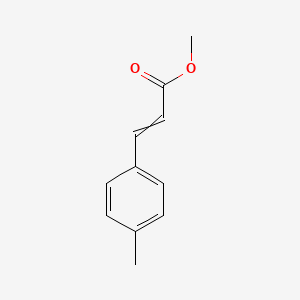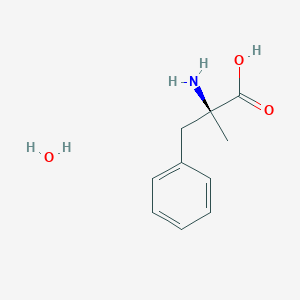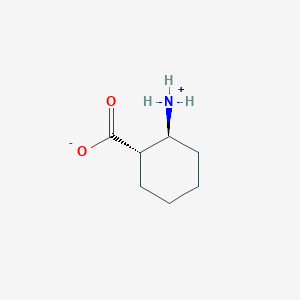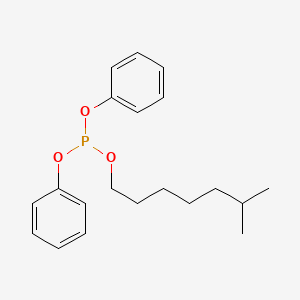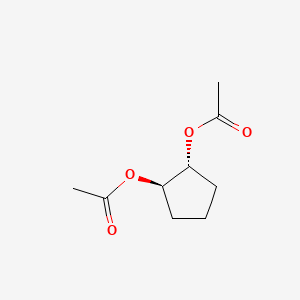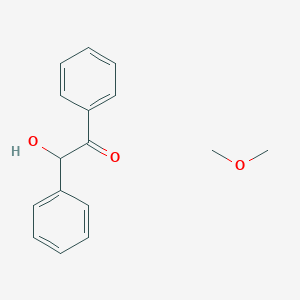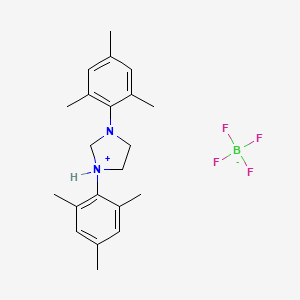
1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate is a chemical compound that belongs to the class of imidazolium salts It is characterized by its unique structure, which includes an imidazolidinium cation and a tetrafluoroborate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate typically involves the reaction of 2,4,6-trimethylaniline with formaldehyde and an appropriate acid catalyst to form the imidazolidine ring. The resulting imidazolidine is then treated with tetrafluoroboric acid to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The imidazolidinium cation can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the imidazolidinium cation into its corresponding imidazolium salt.
Substitution: Substitution reactions can occur at the imidazolidinium ring, leading to the formation of different substituted imidazolium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazolidinium cation.
Reduction: Reduced forms of the imidazolidinium cation.
Substitution: Substituted imidazolium salts.
Scientific Research Applications
1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate has found applications in various scientific research areas:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes.
Biology: The compound has been studied for its potential antimicrobial properties and its use in bioconjugation techniques.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the development of advanced materials, such as ionic liquids and electrolytes for batteries.
Mechanism of Action
1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium-tetrafluoroborate is compared with other similar compounds, such as 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride and Grubbs Catalysts. While these compounds share structural similarities, this compound is unique in its ability to form stable complexes and its versatility in catalytic applications.
Comparison with Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
Grubbs Catalysts (e.g., Grubbs Catalyst M204, Grubbs Catalyst M300)
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2.BF4/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3,4)5/h9-12H,7-8,13H2,1-6H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBOQNSJILPPHI-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)[NH+]2CCN(C2)C3=C(C=C(C=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
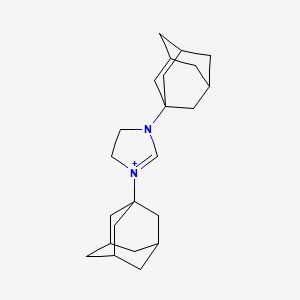
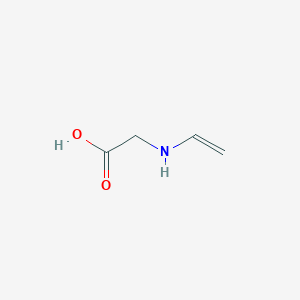
![[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B7884493.png)
